molecular formula C12H15NO2 B3060831 N-cyclopropyl-3-methoxy-2-methylbenzamide CAS No. 897948-59-3

N-cyclopropyl-3-methoxy-2-methylbenzamide

Cat. No.: B3060831
CAS No.: 897948-59-3
M. Wt: 205.25
InChI Key: KBNBSDHSMYGQBT-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-methoxy-2-methylbenzamide is a chemical compound with the CAS Registry Number 897948-59-3 and a molecular formula of C12H15NO2, corresponding to a molecular weight of 205.26 g/mol . Its structure features a benzamide core substituted with a cyclopropyl group on the nitrogen atom, a methoxy group at the 3-position, and an additional methyl group at the 2-position of the benzene ring . This compound belongs to the cyclopropyl carboxamide chemical class, which has demonstrated significant research value in infectious disease studies. Specifically, analogs within this structural family have been identified as potent inhibitors of Plasmodium falciparum , the parasite responsible for malaria, through high-throughput phenotypic screening efforts . The mechanism of action for this chemotype involves targeting the parasite's mitochondrial electron transport chain by inhibiting cytochrome b (cyt b), a component of the cytochrome bc1 complex (complex III) . This action disrupts the mitochondrial membrane potential and is lethal to the asexual blood stage of the parasite. Furthermore, this compound class exhibits activity against male gametes and exoerythrocytic (liver-stage) forms, indicating potential for transmission-blocking and chemopreventive applications . The molecular target, cytochrome b, is highly conserved across Plasmodium species but is structurally distinct from the human form, allowing for selective targeting of the pathogen . Researchers are exploring this chemotype to overcome resistance issues associated with current frontline antimalarial therapies. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. It is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-3-methoxy-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-10(4-3-5-11(8)15-2)12(14)13-9-6-7-9/h3-5,9H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNBSDHSMYGQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501272091
Record name N-Cyclopropyl-3-methoxy-2-methylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897948-59-3
Record name N-Cyclopropyl-3-methoxy-2-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897948-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-3-methoxy-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the N-cyclopropyl-3-methoxy-2-methylbenzamide Core

The fundamental structure of this compound is assembled through the formation of a robust amide bond connecting a substituted benzoic acid and a cyclopropylamine (B47189) moiety. The primary synthetic approaches hinge on this key coupling reaction, with variations centered on the method of carboxylic acid activation and the point at which the cyclopropyl (B3062369) group is introduced.

Amide Bond Formation Strategies

The most direct and common route to this compound involves the coupling of 3-methoxy-2-methylbenzoic acid and cyclopropylamine. This transformation is typically facilitated by a coupling agent to activate the carboxylic acid, enabling nucleophilic attack by the amine.

A variety of modern coupling reagents are effective for this purpose, minimizing side reactions and often proceeding under mild conditions. Reagents such as HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), HBTU, and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole), are standard in achieving high yields. peptide.combachem.com For instance, a reported synthesis of the analogous N-cyclopropyl-3-hydroxy-4-methoxybenzamide utilized HATU with N,N-diisopropylethylamine (DIPEA) as a base in a dimethylformamide (DMF) solvent, achieving a high yield. researchgate.net

An alternative, more traditional method involves the conversion of 3-methoxy-2-methylbenzoic acid to its more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-methoxy-2-methylbenzoyl chloride is then treated with cyclopropylamine, usually in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, to form the final amide product.

Table 1: Common Coupling Reagents for Amide Bond Formation
Coupling ReagentTypical AdditiveCommon BaseKey Characteristics
HATUNone requiredDIPEA, TriethylamineHigh efficiency, low racemization for chiral substrates. bachem.com
EDC·HClHOBt, Oxyma PureDIPEAWater-soluble byproducts, useful for aqueous extractions. peptide.com
DCC / DICHOBtNoneForms urea (B33335) byproduct; DIC is preferred for solid-phase synthesis due to soluble byproduct. peptide.com
PyBOPNone requiredDIPEAPhosphonium-type reagent, high coupling rates. bachem.com
MethoxysilanesNoneNoneCan be performed solvent-free without exclusion of air and moisture. researchgate.net

Ring-Forming Reactions for Cyclopropyl Moiety Incorporation

While direct coupling with cyclopropylamine is the most straightforward approach, the cyclopropyl moiety can also be introduced through ring-forming reactions at different stages of the synthesis.

One such strategy is the N-cyclopropylation of a pre-formed benzamide (B126). For example, 3-methoxy-2-methylbenzamide (B170375) could be synthesized first (from 3-methoxy-2-methylbenzoic acid and ammonia (B1221849) or an ammonia equivalent). This primary amide could then undergo N-cyclopropylation. Copper-mediated reactions using cyclopropylboronic acid have proven effective for the N-cyclopropylation of various amides, typically employing a copper(II) acetate (B1210297) catalyst and a base in a suitable solvent. epfl.chnih.govsigmaaldrich.comrsc.org

Another hypothetical pathway involves the cyclopropanation of an unsaturated precursor. For this, one could synthesize N-allyl-3-methoxy-2-methylbenzamide. The allyl group's double bond could then be converted into a cyclopropane (B1198618) ring. The Simmons-Smith reaction, which utilizes a carbenoid species typically generated from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI), is a classic and effective method for this transformation. organicreactions.orgnih.govharvard.eduorganic-chemistry.org This reaction is stereospecific, preserving the geometry of the double bond in the product. wikipedia.org

Advanced Strategies for Derivatization and Structural Modification of Benzamide Scaffolds

The this compound scaffold offers multiple sites for further chemical modification, enabling the creation of diverse analogs for structure-activity relationship studies.

N-Substitution Reactions of Amide Nitrogen

Direct substitution on the amide nitrogen of this compound is challenging. The nitrogen lone pair is delocalized into the carbonyl group, reducing its nucleophilicity. Furthermore, the amide N-H proton is weakly acidic, and strong bases will deprotonate it to form an amidate, which can then be alkylated. N-alkylation of secondary amides can be achieved under phase-transfer catalytic conditions, often using microwave irradiation to accelerate the reaction. mdpi.com However, such reactions can be complicated by competing O-alkylation. Oxidative processes involving the N-cyclopropyl group can lead to ring fragmentation rather than simple substitution. nih.gov

Functionalization of the Aromatic Ring System

The aromatic ring of this compound is amenable to functionalization, primarily through electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the methyl group (-CH₃) and the methoxy (B1213986) group (-OCH₃).

Both the methyl and methoxy groups are activating groups and are ortho, para-directors. organicchemistrytutor.comminia.edu.eglibretexts.org

The methoxy group at C3 is a strong activating group and directs incoming electrophiles to the C2 and C4 positions. Since the C2 position is already occupied by the methyl group, it strongly directs towards the C4 position.

The methyl group at C2 is a weaker activating group and directs incoming electrophiles to the C3 and C6 positions. Since C3 is occupied, it directs towards C6.

Considering the combined influence, the C4 and C6 positions are the most activated and sterically accessible sites for substitution. The stronger activating effect of the methoxy group would likely make the C4 position the most favored site for electrophilic attack. The N-cyclopropylbenzamide group itself is a deactivating group and a meta-director, which would direct an incoming electrophile to the C5 position. However, its influence is generally overcome by the strong activating effects of the methoxy and methyl groups.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionTypical ReagentsPredicted Major Product Position(s)Rationale
NitrationHNO₃, H₂SO₄C4 and C6Directed by strongly activating -OCH₃ and activating -CH₃ groups. minia.edu.eg
BrominationBr₂, FeBr₃C4 and C6Similar directing effects as nitration.
Friedel-Crafts AcylationRCOCl, AlCl₃C4 and C6The ring is activated, allowing for acylation at the most nucleophilic sites. utexas.edu
SulfonationFuming H₂SO₄C4 and C6Substitution occurs at the activated positions.

Stereoselective Synthesis of this compound Analogs

Introducing stereocenters into the this compound structure can be achieved through several asymmetric strategies, primarily focusing on the cyclopropane ring.

One direct approach is the use of enantiomerically pure starting materials. For instance, coupling 3-methoxy-2-methylbenzoic acid with a chiral, enantiopure cyclopropylamine derivative (e.g., (1R,2S)-2-phenylcyclopropylamine) would yield a diastereomerically pure product. The synthesis of such chiral cyclopropylamines can be accomplished through various methods, including asymmetric cyclopropanation followed by functional group manipulation. mdpi.comku.eduthieme-connect.com

Investigation of Reaction Pathways and Mechanistic Elucidation in Synthesis

Understanding the reaction pathways and the underlying mechanisms is crucial for optimizing the synthesis of sterically hindered benzamides like this compound. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the amide bond formation.

Traditional methods for amide synthesis often rely on stoichiometric activating agents, which generate significant waste. researchgate.netucl.ac.uk Catalytic methods offer a more atom-economical and sustainable alternative. researchgate.netcatalyticamidation.info For the synthesis of this compound, several catalytic systems can be considered, primarily focusing on overcoming the steric hindrance posed by the ortho-methyl group.

Palladium-Catalyzed Amidations: Palladium complexes are well-known catalysts for C-N bond formation. researchgate.net While often used for N-arylation, palladium catalysis can also be applied to the amidation of carboxylic acids. For a sterically hindered substrate like 3-methoxy-2-methylbenzoic acid, a palladium catalyst in conjunction with a suitable ligand can facilitate the reaction with cyclopropylamine. The choice of ligand is critical in overcoming steric hindrance. organic-chemistry.org

Boronic Acid Catalysis: Boronic acid derivatives have emerged as effective catalysts for direct amidation reactions. catalyticamidation.info The mechanism is believed to involve the formation of an acylboronate intermediate, which is more susceptible to nucleophilic attack by the amine. This method is particularly attractive due to the relatively mild reaction conditions and the low toxicity of the catalyst. For the synthesis of this compound, a boronic acid catalyst could potentially be effective in activating the sterically hindered carboxylic acid.

Other Metal-Based Catalysts: Other transition metals such as ruthenium and rhodium have also been employed in catalytic amidation reactions. researchgate.netresearchgate.net These catalysts often operate through different mechanistic pathways, such as oxidative amidation of alcohols or aldehydes, which represent alternative synthetic routes to the target molecule.

A comparison of potential catalytic systems for the synthesis of sterically hindered benzamides is presented in Table 1.

Catalyst SystemTypical SubstratesAdvantagesPotential Challenges with this compound
Palladium with phosphine (B1218219) ligandsAryl halides and amines; carboxylic acids and aminesHigh efficiency, good functional group toleranceLigand screening necessary to overcome steric hindrance
Boronic acidsCarboxylic acids and aminesMild conditions, low toxicityMay require elevated temperatures for hindered substrates
Ruthenium complexesAlcohols and aminesHigh atom economyMay require precursor synthesis (alcohol instead of carboxylic acid)
Copper complexesCarboxylic acids and aminesLow costCan require high temperatures and strong bases

The selectivity in catalytic amidation reactions is often determined by the stability and reactivity of key intermediates. In the context of synthesizing this compound, the primary challenge is to favor the formation of the amide bond over potential side reactions.

In palladium-catalyzed reactions, the formation of a palladium-carboxylate complex is a key initial step. The steric bulk around the carboxylic acid can influence the rate of this step and the subsequent oxidative addition if starting from an aryl halide precursor. The nature of the ligand coordinated to the palladium center plays a crucial role in stabilizing the intermediates and facilitating the reductive elimination step that forms the C-N bond. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often employed to promote the desired transformation. organic-chemistry.org

With boronic acid catalysis, the key intermediate is an acylboronate or a related species formed by the reaction of the carboxylic acid with the catalyst. This intermediate is more electrophilic than the parent carboxylic acid, allowing for the nucleophilic attack of cyclopropylamine. The selectivity of this reaction is generally high, with the primary competing reaction being the hydrolysis of the activated intermediate.

In reactions involving activating agents, such as the in situ formation of acyl fluorides, the intermediate acyl fluoride (B91410) is highly reactive towards amines. rsc.org This high reactivity can overcome the steric hindrance presented by the ortho-methyl group. The selectivity is primarily governed by the chemoselectivity of the amine addition to the acyl fluoride over other potential side reactions.

A proposed general mechanism for a catalyzed amidation reaction is depicted below:

Activation of the Carboxylic Acid: The catalyst reacts with 3-methoxy-2-methylbenzoic acid to form a more reactive intermediate.

Nucleophilic Attack: Cyclopropylamine attacks the activated carbonyl carbon. The steric hindrance from the ortho-methyl group makes this the rate-determining step.

Proton Transfer and Product Formation: A proton transfer and subsequent elimination of the catalyst or a byproduct yields the final this compound.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of this compound can be made more sustainable by incorporating these principles.

Use of Greener Solvents: Many traditional amidation reactions are carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM), which have environmental and health concerns. ucl.ac.uk The development of catalytic systems that are effective in greener solvents like water, ethanol, or even under solvent-free conditions is a key goal. mdpi.comrsc.org Microwave-assisted synthesis under solvent-free conditions has been shown to be an efficient and environmentally friendly method for preparing 1,2-disubstituted benzimidazoles and could be applicable to benzamide synthesis. mdpi.com

Atom Economy: Catalytic methods inherently improve atom economy by avoiding the use of stoichiometric activating agents that end up as waste. researchgate.netcatalyticamidation.info Direct amidation of the carboxylic acid with the amine, where water is the only byproduct, is the most atom-economical route.

Use of Renewable Feedstocks and Benign Reagents: While the starting materials for this compound are typically derived from petrochemical sources, the application of biocatalysis could offer a more sustainable alternative in the future. Enzymes, for instance, can catalyze amide bond formation under mild, aqueous conditions. Furthermore, avoiding the use of toxic reagents and heavy metals is a central tenet of green chemistry.

Table 2 summarizes some green chemistry approaches applicable to the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention of WasteUse of catalytic methods over stoichiometric reagents to minimize byproducts.
Atom EconomyDirect amidation of 3-methoxy-2-methylbenzoic acid with cyclopropylamine.
Less Hazardous Chemical SynthesesReplacement of hazardous solvents with water, ethanol, or solvent-free conditions.
Design for Energy EfficiencyUse of microwave irradiation to reduce reaction times and energy consumption.
Use of CatalysisEmploying recyclable catalysts to minimize waste and improve efficiency.

By integrating these catalytic and green chemistry approaches, the synthesis of this compound can be achieved in a more efficient, selective, and environmentally responsible manner.

Biological Target Identification and Mechanism of Action Studies

Target Deconvolution and Validation Methodologies for N-cyclopropyl-3-methoxy-2-methylbenzamide

Specific studies employing target deconvolution and validation methodologies for this compound have not been reported in the available scientific literature.

There is no publicly available data from affinity-based proteomics studies to identify the protein targets of this compound.

Information from genetic screens (e.g., CRISPR-Cas9 or siRNA screens) to determine the functional targets of this compound is not available.

Antimalarial Activity and Cytochrome b Inhibition Pathway Elucidation

Research has identified the cyclopropyl (B3062369) carboxamide chemical class, to which this compound belongs, as a potent inhibitor of the malaria parasite, Plasmodium falciparum. nih.govnih.gov These compounds have demonstrated efficacy against both drug-sensitive and drug-resistant strains of the parasite in laboratory settings. nih.gov The primary mechanism of this antimalarial action has been pinpointed to the inhibition of cytochrome b, a key component of the parasite's mitochondrial electron transport chain. nih.govnih.gov

Mitochondrial Electron Transport Chain (ETC) Inhibition Studies

The mitochondrial electron transport chain (ETC) is a series of protein complexes that transfer electrons to generate a proton gradient, which in turn drives the synthesis of ATP, the cell's primary energy currency. nih.govyoutube.com In Plasmodium falciparum, the ETC is crucial for survival. nih.gov

Studies on cyclopropyl carboxamides have confirmed that their antimalarial activity stems from the disruption of the ETC. nih.gov By targeting cytochrome b (also known as complex III), these compounds interrupt the flow of electrons, leading to a collapse of the mitochondrial membrane potential and a subsequent reduction in ATP production. nih.govnih.gov A mitochondrial oxygen consumption assay has been used to verify cytochrome b as the target of this class of compounds. nih.govmalariada.org This inhibition of the ETC ultimately leads to the death of the parasite. nih.gov

One notable compound from this class, WJM280, has shown potent activity against the asexual stage of the parasite with an EC50 of 40 nM. nih.govnih.gov

Resistance Mechanism Studies in Parasitic Models

A significant concern in antimalarial drug development is the parasite's ability to develop resistance. nih.gov In the case of cyclopropyl carboxamides, laboratory studies have shown that resistance can emerge. nih.gov Forward genetics studies on resistant parasites have identified mutations and amplification in the cytochrome b gene as the primary mechanism of resistance. nih.govnih.govmalariada.org These genetic alterations likely change the structure of the cytochrome b protein, reducing the binding affinity of the cyclopropyl carboxamide inhibitors and thus diminishing their efficacy. nih.gov The propensity for resistance development is a critical factor that needs to be addressed in the future development of this class of antimalarial compounds. nih.govnih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition Research

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy fatty acids, which play a role in regulating inflammation and blood pressure. nih.gov Inhibition of sEH is therefore a therapeutic target for various diseases. nih.gov

While the benzamide (B126) moiety is present in some known sEH inhibitors, there is currently no specific research available that directly investigates this compound as an inhibitor of soluble epoxide hydrolase. Further studies would be required to determine if this compound has any significant activity against sEH.

Other Reported Biological Activities and Mechanistic Hypotheses

Beyond its antimalarial properties, the chemical structure of this compound suggests potential for other biological activities, which have been explored in related classes of compounds.

Herbicidal Activity and Associated Target Research

The isoxazole (B147169) carboxamide scaffold, which shares some structural similarities with this compound, has been investigated for herbicidal activity. Some of these compounds have been found to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), an important enzyme in the biosynthesis of carotenoids in plants. mdpi.com Inhibition of HPPD leads to a bleaching effect and ultimately the death of the plant. mdpi.com However, there is no direct evidence to suggest that this compound itself possesses herbicidal activity or that it targets HPPD.

Insecticidal Activity Research

Compounds containing cyclopropyl groups and amide linkages are found in some classes of insecticides. nih.gov For instance, certain benzenesulfonamide (B165840) derivatives containing a cyclopropyl group have shown insecticidal activity by targeting the H subunit of V-ATPase in the midgut of insects. nih.gov This disruption of a vital enzyme leads to insect mortality. nih.gov Nevertheless, specific research into the insecticidal properties of this compound is not currently available in the scientific literature.

Anti-inflammatory Activity and MAPK Pathway Modulation

Extensive literature searches did not yield specific research findings, data tables, or detailed studies on the anti-inflammatory activity and MAPK pathway modulation of the compound this compound.

While the broader class of N-cyclopropylbenzamides has been investigated for various biological activities, including the inhibition of pathways related to inflammation, no publicly available scientific literature could be retrieved that specifically details the effects of this compound on inflammatory processes or the mitogen-activated protein kinase (MAPK) signaling cascade.

Therefore, information regarding its potential efficacy, mechanism of action in inflammatory conditions, or its ability to modulate key protein kinases such as p38, JNK, or ERK within the MAPK pathway is not available in the current body of scientific research. Further studies would be required to elucidate any potential role for this specific compound in the context of inflammation.

Structure Activity Relationship Sar and Structure Based Design

Elucidation of Key Structural Elements for Biological Potency and Selectivity

The biological profile of N-cyclopropyl-3-methoxy-2-methylbenzamide is intrinsically linked to its distinct structural components. The N-cyclopropyl moiety, the benzamide (B126) core, and the methoxy (B1213986) and methyl substituents on the phenyl ring all play crucial roles in the molecule's interaction with its biological target, thereby influencing its potency and selectivity.

Significance of the N-Cyclopropyl Moiety in Binding and Activity

The N-cyclopropyl group is a critical determinant of the biological activity of this benzamide derivative. The incorporation of a cyclopropyl (B3062369) ring often imparts favorable pharmacological properties. unl.ptnih.gov This small, rigid ring system can enhance binding affinity to target proteins by providing a conformationally constrained substituent that can fit into specific hydrophobic pockets within the binding site. nih.gov The unique electronic properties and the shorter, stronger C-H bonds of the cyclopropyl group can also contribute to increased metabolic stability, reducing the likelihood of oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.comscientificupdate.com

In the context of benzamides, the N-cyclopropyl group has been shown to be important for maintaining and, in some cases, enhancing biological activity. acs.org Studies on related benzamide series have indicated that small, lipophilic substituents at this position are well-tolerated and can contribute to favorable interactions with the target. acs.org The cyclopropyl group, in particular, has been utilized in drug design to improve efficacy, enhance metabolic stability, and reduce off-target effects. nih.gov Its rigid nature can also help to orient the rest of the molecule in an optimal conformation for binding. unl.pt

Table 1: Impact of N-Substituent on Biological Activity in Benzamide Analogs Hypothetical data for illustrative purposes

N-Substituent Relative Potency Metabolic Stability
Cyclopropyl High High
Isopropyl Moderate Moderate
Ethyl Low Low

Influence of Methoxy and Methyl Substituents on Biological Response

The substitution pattern on the benzamide phenyl ring is another key factor governing the biological response of this compound. The presence and position of the methoxy and methyl groups can significantly modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity.

The methyl group, a small lipophilic substituent, can also play a significant role. It can contribute to hydrophobic interactions within the binding pocket, potentially increasing binding affinity. The steric bulk of the methyl group, even though relatively small, can influence the conformation of the molecule and its fit within the active site. The relative positions of the methoxy and methyl groups in this compound are likely optimized to provide a complementary fit to the topology of the target's binding site. Studies on related analogs have shown that the nature and position of substituents on the aromatic ring are critical for biological activity. nih.gov

Table 2: Effect of Phenyl Ring Substituents on Benzamide Activity Hypothetical data for illustrative purposes

2-Position Substituent 3-Position Substituent Relative Activity
Methyl Methoxy 100%
Hydrogen Methoxy 75%
Methyl Hydrogen 50%

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. This methodology is instrumental in the rational design of new analogs with improved potency and selectivity.

Development of Predictive QSAR Models for Analog Design

For a series of compounds like this compound and its analogs, QSAR models can be developed to predict the biological activity of newly designed molecules before their synthesis. igi-global.com The process involves generating a dataset of compounds with known biological activities and calculating a variety of molecular descriptors for each. tandfonline.comresearchgate.net Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates the descriptors to the activity. nih.gov

These predictive models serve as valuable tools for in silico screening of virtual libraries of compounds, allowing medicinal chemists to prioritize the synthesis of analogs with the highest predicted activity. tandfonline.com A robust QSAR model, characterized by good statistical parameters such as a high correlation coefficient (r²) and cross-validated correlation coefficient (q²), can significantly accelerate the drug discovery process. nih.gov

Physicochemical Descriptors and Their Correlation with Activity

The predictive power of a QSAR model relies on the selection of relevant physicochemical descriptors that capture the structural features influencing biological activity. For benzamide derivatives, these descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and the ability to participate in electrostatic interactions. Hammett constants (σ) and calculated dipole moments are examples of electronic descriptors that can be correlated with the activity of substituted benzamides.

Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Descriptors like molar refractivity (MR) and Taft steric parameters (Es) can quantify the steric influence of different groups on binding.

Hydrophobic Descriptors: These measure the lipophilicity of the molecule, which is crucial for its transport to the target site and its interaction with hydrophobic pockets in the receptor. The logarithm of the partition coefficient (logP) is a commonly used hydrophobic descriptor.

In QSAR studies of substituted benzamides, it has been found that a combination of these descriptors is often necessary to build a predictive model. nih.gov For instance, the antimicrobial activity of some benzamides has been successfully modeled using topological descriptors and molecular connectivity indices. nih.gov

Table 3: Common Physicochemical Descriptors in QSAR Studies of Benzamides

Descriptor Type Example Property Measured
Electronic Hammett Constant (σ) Electron-donating/withdrawing nature of a substituent
Steric Molar Refractivity (MR) Volume and polarizability of a substituent
Hydrophobic LogP Lipophilicity of the molecule

Lead Optimization Strategies Driven by SAR

The insights gained from Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization, where a promising lead compound like this compound is systematically modified to enhance its drug-like properties. patsnap.comcriver.com This iterative process of design, synthesis, and testing aims to improve potency, selectivity, and pharmacokinetic parameters. patsnap.com

One common strategy involves the systematic modification of the lead compound's core scaffold and its substituents. For a benzamide derivative, this could involve exploring a variety of substituents on the phenyl ring to probe for additional beneficial interactions with the target. Another approach is to modify the N-alkyl group to optimize its fit within the binding pocket and improve metabolic stability. nih.gov

Structure-based drug design, where the three-dimensional structure of the target protein is known, can significantly guide lead optimization. Molecular docking studies can be used to visualize how this compound and its analogs bind to the active site, providing a rationale for the observed SAR and suggesting modifications that could lead to improved affinity. For instance, if a specific region of the binding pocket is found to be unoccupied, a substituent could be added to the lead compound to exploit this space and form new interactions.

The optimization process also focuses on improving the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound. This might involve modifying the molecule to increase its solubility, reduce its metabolic lability, or enhance its permeability across biological membranes. The ultimate goal of lead optimization is to develop a preclinical candidate with a desirable balance of potency, selectivity, and pharmacokinetic properties. criver.com

Table 4: Lead Optimization Strategies for Benzamide Derivatives

Strategy Objective Example Modification
Scaffold Hopping Improve novelty and patentability Replace benzamide core with a bioisostere
Substituent Modification Enhance potency and selectivity Vary substituents on the phenyl ring
Bioisosteric Replacement Improve pharmacokinetic properties Replace a metabolically labile group with a more stable one

Bioisosteric Replacements for Enhanced Potency and Selectivity

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry aimed at creating new molecules with similar biological properties to a parent compound by exchanging atoms or groups with alternatives that are broadly similar in size, shape, and electronic character. cambridgemedchemconsulting.com This approach can be used to modulate activity, improve metabolic stability, and reduce toxicity. For the this compound scaffold, several key positions are amenable to such modifications.

Phenyl Ring Core: The central benzene (B151609) ring is a common target for bioisosteric replacement to improve physicochemical properties. Saturated bioisosteres such as bicyclo[1.1.1]pentane or 2-oxabicyclo[2.2.2]octane can be introduced to decrease lipophilicity and potentially enhance metabolic stability. enamine.net Aromatic heterocycles like pyridine (B92270) or thiophene (B33073) can also serve as replacements, altering hydrogen bonding capabilities and electronic distribution. cambridgemedchemconsulting.com

Methoxy Group: The 3-methoxy group can be replaced with other small, electronically similar groups. A classic bioisosteric replacement for a hydroxyl or methoxy group is fluorine. cambridgemedchemconsulting.com This change can influence the molecule's pKa, lipophilicity, and metabolic stability, particularly against O-demethylation.

Amide Linker: The amide bond itself is crucial for structural integrity, but its components can be modified. The N-cyclopropyl group, for instance, could be exchanged for other small cycloalkyl groups or short, constrained alkyl chains to probe the size and nature of the binding pocket.

Substituents on the Phenyl Ring: In related benzamide series, replacing a metabolically labile morpholine (B109124) group at the C-5 position with a small, lipophilic methyl group resulted in a compound with enhanced activity against M. tuberculosis. acs.org This highlights how even minor changes can significantly impact biological outcomes.

The following table outlines potential bioisosteric replacements for various functional groups within the this compound structure.

Molecular FragmentOriginal GroupPotential Bioisosteric Replacement(s)Potential Outcome
Phenyl CoreBenzenePyridine, Thiophene, Bicyclo[1.1.1]pentaneAltered electronics, solubility, and metabolic profile
Amide Nitrogen SubstituentCyclopropylOxetane, CyclobutylModified lipophilicity and vector projection of substituents
Phenyl SubstituentMethoxy (-OCH3)Hydroxyl (-OH), Fluoro (-F), Difluoromethyl (-OCHF2)Altered H-bonding capacity and metabolic stability
Phenyl SubstituentMethyl (-CH3)Amino (-NH2), Hydroxyl (-OH), Chloro (-Cl)Modified size, electronics, and lipophilicity

Rational Design of this compound Analogs

Rational drug design leverages structural information to create analogs with improved characteristics. For benzamides, this involves systematically modifying different parts of the molecule to understand their contribution to activity.

In studies on benzamide inhibitors of Mycobacterium tuberculosis QcrB, a series of analogs were synthesized to explore the structure-activity relationship. acs.org While the primary amide was often potent, modifications to the amide nitrogen provided key insights. The introduction of an N-cyclopropyl group in one analog (compound 30d) resulted in lower antitubercular activity compared to the primary amide or N-methyl analogs in that specific series. acs.org This suggests that the steric bulk and conformational constraints imposed by the cyclopropyl group are significant determinants of activity and must be matched to the topology of the target's binding site.

The design process often incorporates conformationally rigid elements to reduce the entropic penalty of binding and to present a more defined shape to the biological target. The cyclopropyl group serves this purpose, providing a rigid backbone that influences the orientation of the rest of the molecule. beilstein-journals.org The rational design of analogs would therefore involve exploring how this rigid group, in combination with substitutions on the benzamide core, directs the molecule's interaction with its target.

The table below, derived from research on related benzamide analogs, illustrates how systematic modifications influence biological activity. acs.org

Compound IDCore Substituent (C-5)Amide SubstituentMtb IC90 (μM)Selectivity Index (SI)
4l 3-Furan-H (Primary)0.41>97
30a 3-Furan-CH3 (Methyl)0.85>47
30b 3-Furan-(CH2)2OCH3 (Methoxyethyl)8.6>4.6
30c 3-FuranOxetan-3-yl1.3>30
30d 3-FuranCyclopropyl4.0>2

This data demonstrates that for this particular series targeting QcrB, small N-alkyl substituents like methyl were better tolerated than the more constrained N-cyclopropyl or the more flexible N-(2-methoxyethyl) groups, indicating a finely tuned binding pocket. acs.org

Scaffold Growth and Simplification Approaches in Design

Scaffold modification is a key strategy in lead optimization. This can involve either simplifying a complex molecule to its core active components or growing the scaffold to explore additional binding interactions.

Scaffold Simplification: This approach is often used to remove unnecessary complexity or metabolically liable groups. In a relevant example, researchers identified a potent morpholinobenzamide series but recognized the morpholine group as a potential metabolic liability. acs.org They successfully replaced the entire morpholine moiety with a much simpler methyl group, which not only removed the metabolic concern but also increased the compound's activity. acs.org This demonstrates that a less complex scaffold can sometimes lead to improved properties.

Scaffold Growth: Conversely, scaffold growth involves adding new functional groups to probe for additional interactions within a binding site. The same research program explored replacing the aforementioned methyl group with larger furan (B31954) and thiophene rings at the C-5 position of the benzamide core. acs.org These modifications led to some of the most potent compounds in the series, suggesting that the larger aromatic systems were able to form favorable interactions within the target protein that the smaller methyl group could not. acs.org

These approaches highlight the iterative nature of drug design, where both simplification and elaboration of the molecular scaffold are used to optimize a compound's biological profile.

Conformational Analysis and its Implications for Biological Activity

The biological activity of a molecule is not determined solely by its chemical formula but by the three-dimensional shape it adopts. Conformational analysis of N-cyclopropyl amides reveals unique and unexpected behavior that has profound implications for their function.

Unlike most acyclic secondary amides, which predominantly exist in a trans (E) conformation around the amide (carbonyl-nitrogen) bond, N-cyclopropyl amides show a significant population of the cis (Z) rotamer. researchgate.net Studies have shown that N-cyclopropylacetamide, a simple model, can display up to 19% of the cis conformer in solution. This is attributed to the electronic properties of the cyclopropyl group and reduced steric hindrance compared to other alkyl substituents. researchgate.net

Furthermore, the orientation around the N–C(cyclopropyl) bond is distinctive. N-cyclopropyl amides tend to favor an ortho conformation, where a C-H bond of the cyclopropyl ring is nearly eclipsed with the C=O bond of the amide. This is in contrast to other secondary amides that typically prefer an anti conformation. researchgate.net

These conformational preferences mean that a molecule like this compound is conformationally more restricted than a corresponding N-isopropyl or N-ethyl benzamide. This pre-organization reduces the entropic cost upon binding to a target, which can be energetically favorable. The specific ortho conformation also dictates the spatial vectors of the substituents on the benzamide ring relative to the cyclopropyl group, presenting a unique pharmacophoric profile for receptor recognition. Crystal structure data of closely related compounds, such as N-cyclopropyl-3-hydroxy-4-methoxybenzamide, confirm the planarity of the amide group and the specific bond angles that define its solid-state conformation. researchgate.net

Ultimately, this distinct conformational behavior is a critical factor in the biological activity of N-cyclopropyl benzamides. The rigid, well-defined shape resulting from the cis/trans amide equilibrium and the preferred ortho N-C(cyclopropyl) torsion angle is directly responsible for how the molecule fits into a binding site and orients its functional groups for key interactions.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies of N-cyclopropyl-3-methoxy-2-methylbenzamide with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like this compound might interact with a biological target, typically a protein.

Prediction of Binding Modes and Interaction Analysis (Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking simulations can reveal the most likely binding poses of this compound within the active site of a target protein. The analysis of these poses focuses on identifying key intermolecular interactions that stabilize the ligand-protein complex. These interactions are primarily of two types:

Hydrogen Bonding: These are crucial for the specificity of drug-target interactions. The amide group in this compound can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). The methoxy (B1213986) group's oxygen atom can also act as a hydrogen bond acceptor. Docking studies would identify specific amino acid residues in the target's binding site that can form these hydrogen bonds.

A hypothetical interaction profile for this compound with a generic kinase ATP binding site is presented in the table below.

Interaction TypeLigand Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bond (Donor)Amide N-HAspartic Acid, Glutamic Acid
Hydrogen Bond (Acceptor)Carbonyl Oxygen, Methoxy OxygenSerine, Threonine, Tyrosine
Hydrophobic InteractionCyclopropyl (B3062369) GroupLeucine, Valine
Hydrophobic InteractionMethyl GroupAlanine, Isoleucine
π-π StackingBenzene (B151609) RingPhenylalanine, Tyrosine, Tryptophan

Virtual Screening for Identification of Novel Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For this compound, this could involve two main approaches:

Ligand-Based Virtual Screening: If other molecules with a similar benzamide (B126) scaffold are known to be active against a particular target, the structure of this compound can be used as a query to search for compounds with similar 2D or 3D features in large chemical databases.

Structure-Based Virtual Screening: If the 3D structure of a relevant biological target is known, large compound libraries can be docked into the active site. The top-scoring compounds, predicted to have the best binding affinity, can then be selected for further investigation. This approach could identify novel chemical scaffolds that are structurally different from this compound but could potentially bind to the same target and elicit a similar biological response.

Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex over time. This technique simulates the movement of atoms and molecules to provide insights into the flexibility and stability of the complex.

Conformational Flexibility and Binding Site Dynamics

MD simulations can reveal the conformational changes that this compound undergoes upon binding to its target. It also provides information on the dynamic behavior of the protein's binding site. Key insights from MD simulations include:

The stability of the predicted binding pose from docking studies.

The flexibility of different parts of the this compound molecule within the binding pocket.

The movement of amino acid side chains in the binding site to accommodate the ligand.

Ligand-Induced Conformational Changes in Target Proteins

The binding of a ligand can induce conformational changes in the target protein, which can be crucial for its biological function. MD simulations can capture these changes, providing a more accurate understanding of the mechanism of action. For instance, the binding of this compound could induce a conformational shift in a protein that either activates or inhibits its enzymatic activity.

In Silico Prediction of Compound Properties for Optimization

In silico methods are invaluable for predicting the physicochemical and pharmacokinetic properties of a compound, which are critical for its development as a drug. This is often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. For this compound, various properties can be computationally estimated to guide its optimization.

PropertyPredicted Value (Illustrative)Importance in Drug Development
Molecular Weight205.26 g/mol Influences absorption and distribution.
LogP (Octanol-Water Partition Coefficient)2.5A measure of lipophilicity, affecting solubility and permeability.
Number of Hydrogen Bond Donors1Affects solubility and membrane permeability.
Number of Hydrogen Bond Acceptors2Affects solubility and membrane permeability.
Polar Surface Area (PSA)41.1 ŲInfluences cell membrane penetration.
Predicted Aqueous Solubility-3.0 log(mol/L)Crucial for absorption and formulation.
Blood-Brain Barrier (BBB) PermeabilityHighIndicates potential for CNS activity.
Cytochrome P450 (CYP) InhibitionPotential inhibitor of CYP2D6Predicts potential for drug-drug interactions.

These in silico predictions can help in identifying potential liabilities of this compound early in the drug discovery process and guide the design of analogs with improved properties.

Computational Assessment of Synthetic Accessibility

The viability of a novel compound is fundamentally linked to its synthetic feasibility. Computational tools have been developed to predict the ease or difficulty of synthesizing a molecule by analyzing its structure. These tools often provide a "synthetic accessibility score" based on retrosynthetic complexity, the presence of complex stereocenters, and the prevalence of its structural motifs in known chemical reaction databases.

Several platforms are available for this purpose, including those that use expert-coded rules and machine learning models trained on vast reaction databases. digitalchemistry.aisynthiaonline.comsynthiaonline.com For this compound, a retrosynthetic analysis would likely identify the key bond formations as the amide coupling between 3-methoxy-2-methylbenzoic acid and cyclopropylamine (B47189).

Key Structural Features Influencing Synthetic Accessibility:

Amide Bond: This is a common and generally straightforward linkage to form using standard coupling reagents.

Substituted Benzene Ring: The 1,2,3-trisubstituted pattern on the benzene ring is less common than other substitution patterns and could contribute to a slightly higher complexity score. The synthesis of the 3-methoxy-2-methylbenzoic acid precursor is a key step.

Cyclopropyl Group: While once considered challenging, the incorporation of a cyclopropylamine moiety is now common in medicinal chemistry.

Various scoring algorithms, such as the Synthetic Accessibility Score (SAscore), SYBA, and SCScore, analyze molecular fragments and complexity to generate a quantitative estimate of synthetic feasibility. digitalchemistry.ai A lower score generally indicates a more easily synthesized molecule. While a specific pre-calculated score for this compound is not publicly available, its structure, composed of common and readily available building blocks, suggests it would likely receive a score indicating high synthetic accessibility.

Table 1: Overview of Synthetic Accessibility Scoring Methods

Scoring MethodApproachTypical Output
SAscore Based on the frequency of molecular fragments in a large database of known molecules, combined with a complexity penalty. synthiaonline.comA score from 1 (easy) to 10 (difficult).
SYBA A Bayesian classifier trained on sets of "easy-to-synthesize" and "hard-to-synthesize" molecules. digitalchemistry.aiA classification as "easy" or "hard".
SCScore A neural network model that estimates the number of reaction steps required for synthesis based on the Reaxys reaction database. digitalchemistry.aiA score from 1 (simple) to 5 (complex).
SYNTHIA™ SAS A deep-learning model that predicts the number of synthetic steps from commercially available starting materials. digitalchemistry.aisynthiaonline.comA score from 0 to 10, indicating the number of steps.

Predictive Models for Structure-Metabolism Relationships (SMR)

Understanding how a compound is metabolized is crucial for its development as a therapeutic agent. In silico metabolism prediction tools can identify likely sites of metabolic transformation and the resulting metabolites, which helps in designing compounds with better pharmacokinetic profiles. These models use databases of known metabolic reactions and algorithms that recognize susceptible functional groups. news-medical.netoptibrium.comnih.gov

For this compound, several metabolic pathways can be predicted based on its structure:

Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, these reactions introduce or expose functional groups. nih.gov

O-Demethylation: The methoxy group (-OCH₃) is a common site for enzymatic cleavage to a hydroxyl group.

Aromatic Hydroxylation: The benzene ring can be hydroxylated at available positions.

Amide Hydrolysis: The amide bond can be cleaved, though this is often a slower metabolic process for stable amides.

Oxidation of the Cyclopropyl Ring: The cyclopropyl group can also undergo oxidation.

Phase II Metabolism: These reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

Glucuronidation: If a hydroxyl group is formed (e.g., via O-demethylation), it can be conjugated with glucuronic acid.

Software platforms like Semeta™, MetaSite, and BioTransformer can provide detailed predictions of the most likely metabolites. optibrium.commoldiscovery.combiotransformer.ca

Table 2: Predicted Metabolic Pathways for this compound

Metabolic ReactionFunctional Group InvolvedPredicted Metabolite Structure (Example)
O-Demethylation3-methoxy groupN-cyclopropyl-3-hydroxy-2-methylbenzamide
Amide HydrolysisAmide linkage3-methoxy-2-methylbenzoic acid and cyclopropylamine
Aromatic HydroxylationBenzene ringN-cyclopropyl-3-methoxy-2-methyl-(x)-hydroxybenzamide

Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) Metrics in Optimization

In drug discovery, it is not enough for a compound to be potent; it must also have favorable physicochemical properties. Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are metrics used to assess the quality of a compound by relating its potency to its size and lipophilicity, respectively. researchgate.netcore.ac.uksciforschenonline.orgnih.gov

Ligand Efficiency (LE): Measures the binding affinity per non-hydrogen atom. It helps in identifying smaller molecules that bind efficiently, which are often better starting points for optimization. A higher LE is generally desirable.

Formula: LE = (1.4 * pActivity) / N, where pActivity is the negative logarithm of the activity (e.g., IC₅₀, Kᵢ) and N is the number of non-hydrogen atoms. researchgate.net

Lipophilic Ligand Efficiency (LLE): Relates the potency of a compound to its lipophilicity (logP or logD). It helps in optimizing potency without excessively increasing lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity. An LLE value between 5 and 7 is often considered ideal for drug candidates. core.ac.uksciforschenonline.org

Formula: LLE = pActivity - logP. researchgate.netwikipedia.org

To illustrate these calculations, we can use the physicochemical properties of this compound. The molecule has a molecular weight of 205.25 g/mol and consists of 15 non-hydrogen atoms (C₁₂H₁₅NO₂). A calculated logP (XLogP3) for the closely related analog N-cyclopropyl-3-methoxybenzamide is 1.7. We will use this as an estimate.

Since no public biological activity data is available for this specific compound, a hypothetical pIC₅₀ value of 7.0 (corresponding to an IC₅₀ of 100 nM) will be used for this illustrative calculation.

Table 3: Hypothetical Ligand Efficiency Metrics for this compound

ParameterValue
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
Non-Hydrogen Atoms (N)15
Estimated logP1.7
Hypothetical pIC₅₀ 7.0
Calculated LE (1.4 * 7.0) / 15 = 0.65
Calculated LLE 7.0 - 1.7 = 5.3

Note: The pIC₅₀ value is hypothetical and used for illustrative purposes only.

These calculated values (LE = 0.65, LLE = 5.3) suggest that if the compound were to have an activity in the 100 nM range, it would be considered a highly efficient ligand and a promising candidate for further optimization.

Theoretical Spectroscopy for Structural Prediction and Interpretation

Quantum chemical calculations can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, with high accuracy. smu.edumdpi.comresearchgate.netresearchgate.net These predictions are invaluable for confirming the structure of a newly synthesized compound or for distinguishing between different isomers or conformers.

For this compound, theoretical calculations using methods like Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) approach can predict the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Features:

Aromatic Protons: The three protons on the substituted benzene ring would appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), with their chemical shifts and coupling patterns determined by the electronic effects of the methoxy, methyl, and amide substituents.

Amide Proton: The N-H proton would likely appear as a broad singlet or a doublet (if coupled to the cyclopropyl proton) in the downfield region (δ 8.0-9.0 ppm).

Methoxy Protons: The -OCH₃ group would give rise to a sharp singlet at around δ 3.8-4.0 ppm.

Methyl Protons: The aryl-CH₃ group would appear as a singlet at approximately δ 2.2-2.5 ppm.

Cyclopropyl Protons: The protons on the cyclopropyl ring would show complex multiplets in the upfield region (δ 0.5-1.5 ppm) due to their unique chemical environment and geminal/vicinal couplings.

Table 4: Predicted ¹³C NMR Chemical Shift Ranges

Carbon TypePredicted Chemical Shift Range (ppm)
Carbonyl (C=O)165-175
Aromatic Carbons110-160
Methoxy Carbon (-OCH₃)55-65
Cyclopropyl Carbons5-35
Methyl Carbon (-CH₃)15-25

By comparing the theoretically calculated spectrum with the experimental one, a chemist can gain a high degree of confidence in the structural assignment of this compound.

Advanced Analytical and Spectroscopic Characterization in Research

X-ray Crystallography of N-cyclopropyl-3-methoxy-2-methylbenzamide Derivatives

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and conformational geometry.

Co-crystallization with Target Proteins for Ligand-Protein Interaction Analysis

To understand the mechanism of action for a biologically active compound, co-crystallization with its target protein is a critical step. This technique involves forming a crystal of the protein with the ligand (in this case, a derivative of this compound) bound to its active site. The resulting crystal structure, determined by X-ray diffraction, reveals the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the protein. This information is invaluable for structure-based drug design and for optimizing the ligand's affinity and selectivity.

Despite the importance of this technique, there are no publicly available studies detailing the co-crystallization of this compound derivatives with any target proteins.

Solid-State Structural Elucidation of Polymorphs

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. Different polymorphs of the same compound can exhibit varying physical properties, including solubility, melting point, and stability, which are critical factors in pharmaceutical development. X-ray crystallography is the definitive method for elucidating the distinct crystal structures of these polymorphs.

There is currently no published research available on the existence or crystallographic analysis of polymorphs for this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms within a molecule.

COSY spectra show correlations between coupled protons, helping to identify adjacent protons in a spin system.

HSQC spectra reveal correlations between protons and the carbon atoms to which they are directly attached.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the complete molecular skeleton.

No published studies have utilized 2D NMR techniques for the structural elucidation of this compound.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum offers additional structural information, as the molecule breaks apart in a predictable manner.

A search of the scientific literature did not yield any published mass spectrometry data, including accurate mass determination or fragmentation analysis, for this compound. The theoretical exact mass can be calculated from its molecular formula, C₁₂H₁₅NO₂.

Calculated Mass Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.26 g/mol

LC-MS/MS for In Vitro Metabolite Identification

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique utilized in drug metabolism studies to identify potential metabolites of a parent compound. While specific experimental data on the in vitro metabolism of this compound is not extensively available in public literature, the metabolic fate of structurally related benzamide (B126) compounds can provide insights into its likely biotransformation pathways.

In a typical in vitro study, the parent compound would be incubated with liver microsomes or hepatocytes, which contain the necessary enzymes for metabolism. The resulting mixture is then analyzed by LC-MS/MS to separate and identify the metabolites. The high sensitivity and selectivity of this technique allow for the detection and structural elucidation of metabolites even at low concentrations.

Based on the known metabolism of similar aromatic amides, several potential metabolic transformations for this compound can be postulated. These often involve Phase I reactions such as oxidation and hydrolysis, followed by Phase II conjugation reactions.

Potential Phase I Metabolic Pathways:

Hydroxylation: The aromatic ring or the cyclopropyl (B3062369) group are susceptible to hydroxylation. The addition of a hydroxyl group (-OH) increases the polarity of the molecule, facilitating its excretion.

O-Demethylation: The methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring can be demethylated to a hydroxyl group, forming a phenol (B47542).

N-Dealkylation: The cyclopropyl group attached to the amide nitrogen could be cleaved, although this is generally a less common pathway for cyclopropyl moieties compared to larger alkyl groups.

Amide Hydrolysis: The amide bond can be cleaved to form 3-methoxy-2-methylbenzoic acid and cyclopropylamine (B47189).

The identification of these potential metabolites would be achieved by comparing the mass spectra of the parent compound with those of the metabolites. The mass shift and fragmentation patterns observed in the MS/MS spectra provide crucial information for structural elucidation. For instance, the addition of an oxygen atom results in a mass increase of 16 Da, indicative of hydroxylation.

Below is a hypothetical table of potential in vitro metabolites of this compound that could be identified using LC-MS/MS.

Potential Metabolite Metabolic Reaction Expected Mass Shift (Da)
Hydroxylated MetaboliteAromatic or Aliphatic Hydroxylation+16
O-Demethylated MetaboliteO-Demethylation-14
N-Decyclopropylated MetaboliteN-Dealkylation-41
Amide Hydrolysis Product 1Amide Hydrolysis-
Amide Hydrolysis Product 2Amide Hydrolysis-

This table is illustrative and based on common metabolic pathways for related compounds. Actual metabolites would need to be confirmed by experimental studies.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational structure. These methods are based on the principle that chemical bonds and groups of atoms vibrate at characteristic frequencies.

For this compound, IR and Raman spectroscopy can be used to confirm the presence of its key functional groups: the amide, the cyclopropyl ring, the methoxy group, and the substituted benzene ring.

Infrared (IR) Spectroscopy:

In IR spectroscopy, the absorption of infrared radiation by the molecule is measured. The resulting spectrum shows absorption bands corresponding to specific vibrational modes.

N-H Stretch: The amide N-H stretching vibration is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹.

C=O Stretch: The amide carbonyl (C=O) stretching vibration, known as the Amide I band, is a strong and characteristic absorption typically found between 1630 and 1680 cm⁻¹.

N-H Bend: The amide N-H bending vibration (Amide II band) is expected in the range of 1510-1570 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopropyl and methyl groups) are found just below 3000 cm⁻¹.

C-O Stretch: The stretching vibration of the methoxy group (Ar-O-CH₃) would likely produce a strong band in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Cyclopropyl Ring Vibrations: The cyclopropyl group has characteristic C-H stretching vibrations around 3100 cm⁻¹ and ring deformation modes at lower frequencies.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands in the Raman spectrum, including the ring breathing mode around 1000 cm⁻¹ and C=C stretching vibrations in the 1580-1620 cm⁻¹ region.

Cyclopropyl Ring Breathing: A symmetric "ring breathing" mode for the cyclopropyl group is expected to be a strong and sharp band in the Raman spectrum, typically around 1200 cm⁻¹.

C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations are also observable in the Raman spectrum.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, allowing for unambiguous functional group identification. Furthermore, subtle shifts in the positions and intensities of these bands can provide insights into the molecule's conformational preferences and intermolecular interactions in different physical states.

Below is a table summarizing the expected characteristic vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
AmideN-H Stretch3300-3500Weak
AmideC=O Stretch (Amide I)1630-16801630-1680
AmideN-H Bend (Amide II)1510-1570Weak
Aromatic RingC-H Stretch>3000>3000
Aromatic RingC=C Stretch1450-16001580-1620
CyclopropylC-H Stretch~3100~3100
CyclopropylRing BreathingWeak~1200 (Strong)
MethoxyC-O Stretch1000-1275Moderate
MethylC-H Stretch2850-29602850-2960

This table presents typical frequency ranges for the specified functional groups and the expected activity in IR and Raman spectroscopy.

Pharmacokinetic in Vitro and Metabolic Stability Research

In Vitro Metabolic Stability Assessment Methodologies

The evaluation of a compound's susceptibility to metabolic enzymes is a routine procedure in early drug development. springernature.com The goal is to quantify the rate at which the parent compound is eliminated over time in a controlled, metabolically active system. springernature.com This allows for the ranking of compounds and helps to reduce the likelihood of clinical failure due to poor pharmacokinetic properties. springernature.com

Liver microsomes are vesicles of the endoplasmic reticulum that are isolated from homogenized liver cells (hepatocytes). youtube.com They are a recognized source of many key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are responsible for the majority of Phase I oxidative metabolism of drugs. youtube.com Microsomal stability assays are cost-effective, adaptable to high-throughput screening, and can be performed with microsomes from various species (e.g., mouse, rat, dog, human) to understand interspecies differences in metabolism. youtube.comxenotech.com

In a typical assay, N-cyclopropyl-3-methoxy-2-methylbenzamide would be incubated at a set concentration (e.g., 1 µM) with a suspension of pooled liver microsomes (e.g., 0.5 mg/mL protein) at 37°C. xenotech.com The metabolic reaction is initiated by adding a necessary cofactor, typically NADPH, which is required for CYP450 enzyme function. youtube.com Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes), and the reaction is stopped by adding a solvent like acetonitrile. xenotech.com The concentration of the remaining parent compound is then quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com The rate of disappearance of the compound is used to predict its hepatic clearance. researchgate.net

From the data gathered in the microsomal stability assay, two key parameters are determined: the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

The in vitro half-life (t1/2) is the time it takes for 50% of the initial compound concentration to be metabolized. It is calculated from the slope of the natural logarithm plot of the percentage of compound remaining versus time.

The intrinsic clearance (CLint) represents the theoretical maximum clearance capacity of the liver for a specific compound, assuming no limitations from blood flow. It is a measure of how efficiently the liver enzymes can metabolize the drug. CLint is calculated from the half-life and the conditions of the in vitro experiment (incubation volume and microsomal protein concentration). youtube.com CLint values are crucial as they can be scaled using physiological parameters (e.g., liver weight, microsomal protein per gram of liver) to predict the in vivo hepatic clearance in humans and other species. researchgate.net This allows for an early assessment of a compound's potential exposure and half-life in the body.

Table 1: Illustrative In Vitro Metabolic Stability Data for a Benzamide (B126) Analog in Liver Microsomes

This table presents example data that would be generated from a typical metabolic stability study. The values are for a representative benzamide compound and are for illustrative purposes only.

SpeciesHalf-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Clearance Classification
Mouse2555.4Moderate
Rat4828.9Low to Moderate
Dog3342.0Moderate
Human6521.3Low

Structure-Metabolism Relationships (SMR) for this compound Analogs

Structure-Metabolism Relationship (SMR) studies are essential for understanding how a compound's chemical structure influences its metabolic fate. By identifying which parts of the molecule are most susceptible to enzymatic breakdown, medicinal chemists can rationally design new analogs with improved stability and pharmacokinetic profiles.

For this compound, several potential "metabolic soft spots" can be predicted based on its structure and data from related analogs. The primary sites of metabolism are typically electron-rich areas or those accessible to enzymatic attack.

O-Demethylation of the Methoxy (B1213986) Group: The 3-methoxy group on the benzamide ring is a common site for oxidative metabolism. CYP450 enzymes can catalyze the removal of the methyl group (O-demethylation) to form a phenol (B47542) metabolite. This is a frequently observed metabolic pathway for compounds containing methoxy substituents.

Benzylic Hydroxylation of the Methyl Group: The 2-methyl group on the aromatic ring is another likely site of Phase I metabolism. Oxidation of this benzylic carbon by CYP450 enzymes would result in a hydroxymethyl metabolite, which can be further oxidized to an aldehyde or carboxylic acid.

N-Dealkylation of the Cyclopropyl (B3062369) Group: The N-cyclopropyl group could be susceptible to N-dealkylation, where the entire cyclopropyl group is cleaved from the amide nitrogen. However, studies on other cyclopropyl-containing compounds suggest that this small, strained ring can sometimes be more resistant to this pathway compared to larger alkyl groups. Alternatively, oxidation could occur on the cyclopropyl ring itself.

Table 2: Potential Metabolically Labile Sites of this compound

Potential Labile SiteMoietyMetabolic ReactionConsequence
Position 3Methoxy GroupO-DemethylationFormation of a phenol metabolite
Position 2Methyl GroupBenzylic HydroxylationFormation of an alcohol metabolite
Amide NitrogenN-Cyclopropyl GroupN-Dealkylation / Ring OxidationCleavage or hydroxylation of the cyclopropyl group

Once metabolically labile sites are identified, several strategies can be employed to enhance stability. The goal is to block or slow down the metabolic reactions without negatively impacting the compound's desired biological activity.

Blocking Benzylic Oxidation: To prevent the hydroxylation of the 2-methyl group, it could be replaced with a more metabolically stable group. For example, replacing the methyl (-CH3) group with a trifluoromethyl (-CF3) group is a common strategy, as the high strength of the carbon-fluorine bond makes it resistant to CYP450-mediated oxidation.

Modifying the Methoxy Group: The rate of O-demethylation can be influenced by the electronic properties of the aromatic ring. Introducing electron-withdrawing groups elsewhere on the ring can sometimes decrease the rate of oxidation at the methoxy position. acs.org Alternatively, replacing the methoxy group with a different, more stable substituent that preserves binding affinity could be explored.

Altering the N-Alkyl Substituent: If N-dealkylation proves to be a significant clearance pathway, modifying the N-substituent is an option. While the cyclopropyl group is often relatively stable, replacing it with other small, constrained ring systems could be investigated to further improve stability.

Table 3: Example Design Strategies to Enhance Metabolic Stability of the Benzamide Scaffold

StrategyStructural ModificationRationale
Block Benzylic HydroxylationReplace 2-methyl with 2-trifluoromethylC-F bonds are highly resistant to oxidative metabolism.
Reduce O-DemethylationIntroduce an electron-withdrawing group on the ringDeactivates the aromatic ring towards oxidation.
Increase Steric HindranceAdd a bulky group adjacent to a labile sitePhysically blocks the metabolic enzyme from accessing the site.

In Vitro Bioavailability Studies as a Research Parameter for Compound Optimization

While direct bioavailability must be measured in vivo, in vitro assays provide crucial data to predict and optimize for oral bioavailability early in the discovery process. Oral bioavailability is influenced by a compound's solubility, its ability to permeate the intestinal wall (permeability), and its susceptibility to first-pass metabolism in the gut and liver. mdpi.com

The intrinsic clearance (CLint) value determined from microsomal stability assays is a critical parameter in these predictions. A high CLint suggests that the compound will be rapidly metabolized by the liver, leading to high first-pass hepatic clearance and, consequently, low oral bioavailability. researchgate.net

Therefore, in vitro CLint is used alongside other in vitro data, such as permeability measurements from Caco-2 cell assays, to computationally model and predict a compound's bioavailability. mdpi.com Compounds with a favorable profile of high permeability and low intrinsic clearance are prioritized for further development. The effort to improve metabolic stability by reducing CLint is a direct strategy to enhance the potential for good oral bioavailability, making these in vitro studies an indispensable tool for compound optimization. nih.gov

Challenges and Future Perspectives in N Cyclopropyl 3 Methoxy 2 Methylbenzamide Research

Addressing Resistance Mechanisms in Biological Systems Against Benzamide (B126) Compounds

The effectiveness of many therapeutic agents is frequently challenged by the development of resistance in target organisms. For benzamide compounds, which have applications ranging from medicine to agriculture, understanding and overcoming resistance is a critical research frontier. researchgate.netnih.gov Bacteria, for instance, have evolved several primary mechanisms to counteract antimicrobial agents, including limiting the drug's uptake, modifying the drug's target, inactivating the drug, or actively pumping the drug out of the cell. nih.gov

One common resistance strategy involves genetic mutations in the enzymes that the drug targets. For example, in the case of sulfonamides, which target dihydropteroate (B1496061) synthase (DHPS), resistance can arise from mutations in the folP gene that encodes this enzyme. biorxiv.org These mutations can reduce the binding affinity of the drug without severely compromising the enzyme's natural function. biorxiv.org A similar mechanism could affect benzamide compounds, necessitating the design of new derivatives that can inhibit these mutated targets.

Another significant mechanism is the acquisition of alternative, drug-insensitive enzymes via horizontal gene transfer, often carried on plasmids. biorxiv.org This allows the organism to bypass the inhibited pathway entirely.

Future research strategies to combat these mechanisms for benzamide compounds include:

Rational Design of Novel Analogs: Creating derivatives of N-cyclopropyl-3-methoxy-2-methylbenzamide that can bind to mutated targets or inhibit the resistance-conferring enzymes themselves.

Combination Therapy: Pairing benzamides with other agents that can inhibit resistance mechanisms, such as efflux pump inhibitors.

Exploring Metal Complexes: Investigating metal complexes of benzamide derivatives, which have shown potential in overcoming resistance in bacteria like Methicillin-Resistant S. aureus (MRSA). researchgate.net

Resistance MechanismDescriptionPotential Counter-Strategy for Benzamides
Target Modification Mutations in the target protein (e.g., an enzyme) reduce the binding affinity of the benzamide compound. biorxiv.orgDesign of next-generation benzamides with improved binding to mutated targets.
Drug Efflux Active transport proteins (efflux pumps) remove the benzamide compound from the cell before it can reach its target. nih.govDevelopment of combination therapies with efflux pump inhibitors.
Enzymatic Inactivation The target organism produces enzymes, such as β-lactamases for β-lactam drugs, that chemically modify and inactivate the benzamide. nih.govCreation of benzamide derivatives that are resistant to enzymatic degradation.
Target Bypass The organism acquires a drug-insensitive alternative to the targeted enzyme or pathway, often through plasmid transfer. biorxiv.orgDesigning benzamides that can target both the original and the alternative pathway.

Development of Novel and Efficient Synthetic Methodologies

While established methods for synthesizing benzamides exist, future research is focused on developing more efficient, versatile, and environmentally friendly synthetic routes. nih.gov Traditional methods often involve activating carboxylic acids to acid chlorides, followed by amidation, which can be harsh and generate waste. nih.gov

Modern synthetic chemistry offers several promising avenues for the synthesis of this compound and its derivatives:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, allow for the functionalization of halogenated benzoic acid derivatives, providing a versatile route to complex benzamides. nih.gov

C-H Functionalization: Direct functionalization of C-H bonds is an increasingly powerful tool for creating complex molecules more efficiently. Copper-mediated ortho-selective C-H bond functionalization of carboxamides represents a state-of-the-art method for synthesizing highly substituted benzamide derivatives. acs.org

Photochemical Methods: Light-induced reactions, such as the formal photochemical [3 + 2] cycloaddition of N-aryl cyclopropylamines, offer novel pathways to construct complex molecular scaffolds under mild conditions, potentially reducing the need for catalysts or additives. chemrxiv.org

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency over traditional batch processing. Combining this with automated platforms can accelerate the synthesis and screening of new benzamide libraries. nih.gov

Exploration of New Biological Targets and Potential Therapeutic Applications

The benzamide scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide array of biological targets. researchgate.net While this compound may have a specific known activity, its core structure suggests a vast potential for new therapeutic applications.

Current research on various benzamide derivatives has identified activity in several areas, pointing to future possibilities:

Neurodegenerative Diseases: Novel benzamide derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes implicated in Alzheimer's disease. nih.gov

Metabolic Disorders: Substituted benzamides have been a major focus in the development of allosteric activators for the enzyme glucokinase (GK), a validated target for treating type 2 diabetes. researchgate.net

Oncology: The Hedgehog (Hh) signaling pathway is crucial in some cancers, and Smoothened (SMO), a key protein in this pathway, has emerged as a therapeutic target for which benzamide-based inhibitors could be developed. researchgate.net

Pesticide Development: Benzamide derivatives have been successfully commercialized as fungicides and insecticides. nih.gov Future research could focus on developing new compounds with novel modes of action to combat resistance in agricultural pests. For example, certain benzamides substituted with 1,2,4-oxadiazole (B8745197) have shown potent fungicidal activity against pathogens like Botrytis cinerea. nih.gov

Potential Therapeutic AreaBiological Target ExampleRationale for Benzamide Derivatives
Neurodegenerative Disease Acetylcholinesterase (AChE), β-secretase (BACE1) nih.govBenzamides can be designed as dual inhibitors to address multiple pathological pathways in Alzheimer's disease. nih.gov
Diabetes (Type 2) Glucokinase (GK) researchgate.netBenzamides serve as effective allosteric activators, enhancing glucose metabolism. researchgate.net
Cancer Smoothened (SMO) receptor in the Hedgehog pathway researchgate.netThe benzamide scaffold can be used to design inhibitors that block cancer cell signaling. researchgate.net
Agriculture (Fungicide) Various fungal enzymesNovel benzamide structures show high efficacy against resistant fungal strains. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and compound design. nih.gov These technologies can accelerate the design-make-test-analyze cycle by rapidly identifying promising molecular candidates and predicting their properties. nih.gov

For this compound research, AI and ML offer several key advantages:

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying patterns from large datasets of known molecules to propose entirely new chemical structures with desired properties. nih.govamazon.com This allows for the exploration of vast, uncharted chemical space to find novel benzamide derivatives.

Property Prediction: ML models can be trained to predict various molecular properties, including biological activity, toxicity, and physicochemical characteristics, based on chemical structure alone. This reduces the need for extensive and costly initial laboratory screening. acs.org

Lead Optimization: During the lead optimization phase, AI can be used to explore the chemical neighborhood of a promising compound like this compound. By suggesting subtle modifications, these tools can help researchers fine-tune properties like binding affinity and metabolic stability. amazon.comspringernature.com

Synthesis Planning: AI is also being developed to assist in retrosynthesis, predicting viable synthetic pathways for novel compounds. This can save significant time and resources in the lab by identifying the most efficient routes from available starting materials. acs.org

Sustainability Considerations in Chemical Synthesis and Development of Benzamide Derivatives

The principles of "green chemistry" are becoming increasingly important in the chemical and pharmaceutical industries. The focus is on designing processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Future research into the synthesis of this compound and other benzamides will likely emphasize several sustainable practices:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like deep eutectic solvents (DESs) or water. DESs have been successfully used as both the reaction medium and reagent in the synthesis of benzimidazole (B57391) derivatives, offering high yields and simple work-up procedures. researchgate.netnih.gov

Catalysis: Employing reusable, heterogeneous catalysts, such as nano solid acid catalysts, can simplify product purification and reduce waste compared to stoichiometric reagents. orientjchem.org

Energy Efficiency: Developing synthetic methods that proceed under milder conditions, such as at room temperature or using visible light as an energy source, can significantly reduce the energy consumption of chemical processes. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing the generation of byproducts.

By embracing these challenges and leveraging new technologies, the future of research on this compound and the broader class of benzamide compounds holds the promise of delivering novel solutions to pressing problems in medicine, agriculture, and beyond.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.